4-Methylmorpholine-3-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-methylmorpholine-3-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10) |
InChI Key |
HUMXJCCIKLSSRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1C(=O)NN |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Studies of 4 Methylmorpholine 3 Carbohydrazide and Its Derivatives
Infrared (IR) and Raman Spectroscopy
Detection of Intermolecular Interactions (e.g., Hydrogen Bonding)
Until research containing the synthesis and detailed spectroscopic analysis of 4-Methylmorpholine-3-carbohydrazide is published, a comprehensive report on its structural and spectroscopic properties cannot be compiled.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a common method for analyzing organic compounds. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), which is a radical cation. The mass of this ion provides the molecular weight of the compound. Due to the high energy involved, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments is unique to the molecular structure and serves as a fingerprint for the compound.
For a carbohydrazide (B1668358) derivative like this compound, fragmentation would likely occur at the weaker bonds, such as the C-C and C-N bonds of the hydrazide group and the morpholine (B109124) ring. Common fragmentation patterns for similar structures, like amides and amines, often involve alpha-cleavage, where the bond adjacent to the heteroatom (in this case, nitrogen) is broken. libretexts.org For instance, the loss of the carbohydrazide group or parts of the morpholine ring would lead to specific fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure. chemguide.co.uk
The mass spectrum of a related compound, 4-methylmorpholine (B44366), shows a base peak and other fragments that can be attributed to the cleavage of the morpholine ring. nist.gov For this compound, one would expect to see fragments corresponding to the intact 4-methylmorpholine cation, the carbohydrazide moiety, and various combinations resulting from the cleavage of the bonds connecting them and within the ring itself. The study of these patterns is crucial for confirming the identity of synthesized derivatives. raco.cat
A hypothetical fragmentation pattern for this compound could include the following key fragments:
| Fragment Ion | Description |
| [M]+• | Molecular ion |
| [M - NHNH2]+ | Loss of the terminal hydrazino group |
| [M - CONHNH2]+ | Loss of the carbohydrazide group |
| [C5H10NO]+ | Fragment corresponding to the 4-methylmorpholine ring after cleavage |
| [CH3N(CH2CH2)2O]+ | Intact 4-methylmorpholine cation |
While standard mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) can determine the mass with much greater precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the exact elemental composition of the molecule. For example, a derivative of this compound, (3S)-4-methylmorpholine-3-carbaldehyde, has a calculated exact mass of 129.078978594 Da. nih.gov HRMS is particularly valuable when distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). For new derivatives of this compound, HRMS is essential for confirming the proposed molecular formula. researchgate.netnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. This technique is routinely used in conjunction with spectroscopic methods to provide a complete characterization of novel substances. mdpi.com
For a new derivative of this compound, elemental analysis would be performed to confirm the expected ratios of carbon, hydrogen, nitrogen, and oxygen.
| Element | Theoretical % (for C6H13N3O2) | Experimental % (Hypothetical) |
| Carbon (C) | 45.27 | 45.25 |
| Hydrogen (H) | 8.23 | 8.21 |
| Nitrogen (N) | 26.40 | 26.38 |
| Oxygen (O) | 20.10 | 20.16 |
X-ray Crystallographic Analysis
For a molecule like this compound, single-crystal X-ray diffraction can reveal the exact conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl and carbohydrazide substituents. researchgate.net This analysis provides precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by other spectroscopic methods. For instance, in related heterocyclic structures, the thiazine (B8601807) ring has been observed to adopt a half-chair conformation. researchgate.net The data obtained from X-ray crystallography serves as the gold standard for molecular structure determination in the solid state.
Polymorphism Studies
Based on a comprehensive review of the available scientific literature, no studies concerning the polymorphism of this compound have been reported. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. However, research into the potential polymorphic forms of this specific compound does not appear to have been undertaken or published.
Similarly, a search for polymorphism in derivatives of this compound did not yield any specific findings. While the study of polymorphism is crucial for understanding the physical and chemical properties of related carbohydrazide compounds, this has not been extended to the title compound.
Therefore, no data tables or detailed research findings on the crystallographic, thermal, or spectroscopic differences between polymorphs of this compound can be provided at this time.
Computational and Theoretical Investigations of 4 Methylmorpholine 3 Carbohydrazide
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the molecule, detailing its geometry, stability, and reactivity based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic properties. By employing functionals like B3LYP with a basis set such as 6-311+G(d,p), researchers can calculate key structural parameters. nih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state.
For a molecule similar to the core structure, 4-Methylmorpholine (B44366), DFT calculations have been used to determine its optimized geometry. nih.gov Such an analysis for 4-Methylmorpholine-3-carbohydrazide would yield precise bond lengths, bond angles, and dihedral angles. These optimized parameters are foundational for all other computational analyses, including the study of the molecule's vibrational spectra and electronic orbitals. nih.gov
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for Related Structures This table presents typical bond length and angle values derived from DFT studies on analogous morpholine (B109124) and carbohydrazide (B1668358) structures to illustrate expected data for this compound.
| Parameter | Bond/Angle | Typical Value |
| Bond Length (Å) | C-O (morpholine ring) | ~1.42 Å |
| C-N (morpholine ring) | ~1.46 Å | |
| C-C (morpholine ring) | ~1.53 Å | |
| C=O (hydrazide) | ~1.23 Å | |
| N-N (hydrazide) | ~1.38 Å | |
| C-N (hydrazide) | ~1.34 Å | |
| Bond Angle (°) | C-O-C (in ring) | ~110° |
| C-N-C (in ring) | ~112° | |
| O=C-N (hydrazide) | ~122° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor, characterizing the molecule's nucleophilicity, while the LUMO is the primary electron acceptor, defining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates a molecule is more prone to chemical reactions. For the related compound 4-Methylmorpholine, the calculated HOMO-LUMO energy gap shows that charge transfer occurs within the molecule. nih.gov Analysis of the orbital distribution reveals which parts of the molecule are involved in electron donation and acceptance. For instance, in a similar carbohydrazide derivative, the HOMO was found to be located over the carbon and oxygen atoms, while the LUMO was distributed across the N-methyl-N'-benzylidene moiety. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies from Analogous Compounds Data is sourced from studies on related molecules to provide expected values for this compound.
| Molecule/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-Methylmorpholine | -6.64 | -0.65 | 5.99 | nih.gov |
| Pyrazine-2-carbohydrazide Derivative | -6.53 | -2.61 | 3.92 | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It interprets the complex, delocalized molecular wave function in terms of localized, Lewis-like structures (bonds and lone pairs). materialsciencejournal.orgusc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. materialsciencejournal.orgrsc.org
Table 3: Representative NBO Analysis Results Showing Intramolecular Interactions This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) from related molecules, illustrating the type of data obtained from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(O) (Oxygen lone pair) | π(C=C) | ~12.05 | n → π |
| n(N) (Nitrogen lone pair) | σ(C-H) | ~1.98 | n → σ |
| n(Cl) (Chlorine lone pair) | π(C-C) | ~12.05 | n → π |
Data adapted from a study on salicylanilide (B1680751) derivatives. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dewolfram.com The MEP surface is colored-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide and morpholine moieties, identifying them as sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms bonded to the nitrogen (the hydrazide N-H protons) would exhibit a positive potential (blue), marking them as likely sites for nucleophilic interaction and hydrogen bond donation. researchgate.net
Molecular Modeling and Docking Studies
Beyond understanding the isolated molecule, computational methods can predict how it interacts with biological systems, which is crucial for applications like drug design.
Ligand-Target Interaction Prediction in In Vitro Systems
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a larger target molecule, typically a protein or enzyme, to form a stable complex. scispace.com This method is instrumental in drug discovery for predicting the binding affinity (often reported in kcal/mol) and identifying the specific interactions that stabilize the ligand in the target's binding site. scispace.comnih.gov
Studies on similar carbohydrazide and morpholine-containing compounds have shown their potential to interact with various biological targets. For instance, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been docked into the active site of HIV-1 integrase, an enzyme crucial for viral replication. nih.govnih.govsemanticscholar.org These studies revealed that the carbohydrazide moiety can form key hydrogen bonds with amino acid residues (e.g., Asp64, Asp116, Glu152) and chelate essential metal ions (Mg²⁺) in the active site. nih.gov Similarly, morpholine-based compounds have been successfully docked against bacterial enzymes like Enoyl-ACP reductase, with interactions driven by hydrogen bonding and hydrophobic forces. scispace.com A docking study of this compound would provide similar insights, predicting its potential biological targets and the nature of its binding interactions.
Table 4: Example Docking Results for Structurally Related Compounds This table showcases findings from docking studies on analogous molecules to illustrate the data generated from such an analysis.
| Ligand Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Quinoline-3-carbohydrazide Derivative | HIV-1 Integrase | Not specified | Asp64, Asp116, Glu152 | nih.gov |
| Morpholine-linked Thiazolidinone | Enoyl-ACP Reductase | -8.6 | TYR158, NAD101 | scispace.com |
Binding Affinity Estimation with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a primary computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biological macromolecule, such as an enzyme or receptor. This technique is crucial for estimating the potential of a compound like this compound to act as a therapeutic agent.
The process involves placing the 3D structure of the ligand into the binding site of a protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the site, calculating a "binding score" or "binding energy" for each. This score, typically expressed in kcal/mol, estimates the strength of the interaction. A more negative score generally indicates a stronger, more favorable binding affinity.
For instance, in studies of other morpholine-containing compounds, molecular docking has been instrumental. Novel morpholine derivatives have been identified as selective dopamine (B1211576) D3 receptor antagonists through computational screening. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives were designed and evaluated as potent mTOR inhibitors, with docking studies predicting strong binding interactions within the mTOR active site. mdpi.com These studies confirmed that the morpholine moiety often plays a key role in forming critical interactions, such as hydrogen bonds, with amino acid residues in the target protein.
For this compound, a hypothetical docking study against a target like a dopamine receptor or mTOR kinase would yield data similar to that shown in the illustrative table below. The binding energy and the specific amino acid interactions would be key determinants of its predicted biological activity.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase (e.g., mTOR PDB: 4JT6) |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR2215, LYS2187, ASP2357 |
| Types of Interactions | Hydrogen Bond: Carbonyl oxygen of the carbohydrazide with the backbone NH of TYR2215. Hydrogen Bond: Hydrazide N-H with the side chain of ASP2357. Hydrophobic Interaction: Methyl group on the morpholine ring with a hydrophobic pocket. |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different 3D arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a flexible six-membered ring and a rotatable side chain, this analysis is vital to identify the most stable, low-energy conformations. The molecule is unlikely to be planar, and its biological activity is intrinsically linked to its preferred 3D shape.
The morpholine ring is expected to adopt a stable "chair" conformation, similar to cyclohexane. In this conformation, substituents can be in either an "axial" (perpendicular to the ring's plane) or "equatorial" (in the plane of the ring) position. Due to steric hindrance, larger substituents generally prefer the more spacious equatorial position. For this compound, two primary chair conformations would be in equilibrium. The relative energy of these conformers is determined by the steric strain associated with the axial versus equatorial placement of the N-methyl and the 3-carbohydrazide groups.
Energy minimization calculations, using methods like molecular mechanics (e.g., MMFF94 force field) or quantum mechanics (e.g., Density Functional Theory, DFT), are performed to find the geometry with the lowest potential energy. This process refines the initial 3D structure of the molecule to identify its most stable conformer(s). Studies on similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have shown that the energy difference between axial and equatorial conformers can be quantified, revealing a clear preference for the equatorial form. researchgate.netutdallas.edu
Table 2: Hypothetical Conformational Energy Analysis of this compound
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Conformer A (More Stable) | N-Methyl (Equatorial), 3-Carbohydrazide (Equatorial) | 0.00 | ~95% |
| Conformer B (Less Stable) | N-Methyl (Equatorial), 3-Carbohydrazide (Axial) | +1.8 | ~5% |
Molecular Dynamics (MD) Simulations
While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
Ligand-Protein Complex Stability Studies
When a promising binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex is the logical next step. This simulation assesses the stability of the predicted interaction over time (typically nanoseconds). If the ligand remains stably bound in the active site and key interactions (like hydrogen bonds) are maintained throughout the simulation, it lends strong support to the initial docking prediction. Conversely, if the ligand quickly dissociates or moves to a different position, the initial prediction may be considered less reliable.
In a study on morpholine-substituted inhibitors of mTOR, MD simulations were run for 100 nanoseconds to validate the docking results. mdpi.com The simulations confirmed that the most potent compounds formed stable complexes with the protein, maintaining crucial hydrogen bonds and hydrophobic interactions, which corroborated the experimental findings. mdpi.com
Table 3: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
| Parameter | Description |
| Software | GROMACS, AMBER |
| Force Field | AMBER99SB-ILDN (Protein), GAFF (Ligand) |
| Solvent Model | TIP3P Water |
| System | Ligand-Protein complex in a periodic water box with counter-ions |
| Simulation Time | 100 ns |
| Analysis Metrics | RMSD (Root Mean Square Deviation) of protein and ligand, RMSF (Root Mean Square Fluctuation) of residues, Hydrogen Bond Analysis |
Structure-Property Relationship Studies (Theoretical Aspects)
Computational models can also predict various physical and chemical properties of a molecule directly from its structure, offering a powerful way to interpret experimental data.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) from Computational Models
Quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic data. By calculating the optimized molecular geometry and its vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of each nucleus, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted.
These theoretical spectra are invaluable for several reasons. They can aid in the structural confirmation of a newly synthesized compound by comparing the predicted peak positions and patterns with those from experimental spectra. tandfonline.com This comparison can help assign specific peaks to specific atoms or functional groups within the molecule. For example, DFT calculations on other carbohydrazide compounds have successfully predicted the vibrational frequency of the N-H and C=O bonds, showing good agreement with experimental FTIR data. tandfonline.com Likewise, computational NMR studies on complex organic molecules are routinely used to assign ¹H and ¹³C chemical shifts. nih.govnih.gov
Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Functional Group | Predicted Value (DFT B3LYP/6-311G(d,p)) | Expected Experimental Range |
| IR Frequency (cm⁻¹) | N-H Stretch (Hydrazide) | 3320 | 3350-3250 |
| IR Frequency (cm⁻¹) | C=O Stretch (Amide I) | 1675 | 1680-1650 |
| ¹H NMR Chemical Shift (ppm) | N-H (Hydrazide) | 8.9 | 8.5-9.5 |
| ¹H NMR Chemical Shift (ppm) | N-CH₃ (Methyl) | 2.35 | 2.2-2.5 |
| ¹³C NMR Chemical Shift (ppm) | C=O (Carbonyl) | 171.5 | 170-175 |
| ¹³C NMR Chemical Shift (ppm) | N-CH₃ (Methyl) | 45.8 | 44-48 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity
The fundamental goal of a QSAR study is to identify physicochemical properties and structural features, known as descriptors, that are critical for a molecule's biological function. By quantifying these descriptors and correlating them with activity data (such as IC₅₀ values from in vitro assays), a predictive model can be developed. Such models are valuable in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.
A QSAR analysis on a series of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors, for instance, utilized a genetic algorithm with multiple linear regression (GA-MLR) to build their model. nih.gov The statistical quality of a QSAR model is paramount, and various parameters are used to assess its robustness and predictive power.
Table 1: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description |
| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 suggests a better fit. |
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out (LOO) cross-validation. A higher q² indicates better predictive power. |
| F-test (F-statistic) | Assesses the overall statistical significance of the regression model by comparing the variance explained by the model to the residual variance. |
| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. Lower values indicate a better fit. |
This table is generated based on common QSAR validation parameters and does not represent a specific study on this compound.
For a hypothetical QSAR study on derivatives of this compound, a range of descriptors would be calculated. These can be broadly categorized as:
Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.
Electronic descriptors: Pertaining to the electronic properties, like atomic charges and dipole moments.
Steric descriptors: Describing the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: Quantifying the lipophilicity of the compound, often represented by LogP.
In a study on 2-pyrimidine carbohydrazides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods analyze the steric and electrostatic fields around the molecules to understand how these fields correlate with biological activity. nih.gov For instance, the CoMFA model for the 2-pyrimidine carbohydrazides yielded a q² of 0.528 and an r² of 0.776, while the CoMSIA model showed a q² of 0.600 and an r² of 0.811, indicating a reasonably predictive model. nih.gov
Furthermore, structure-activity relationship (SAR) studies on morpholine-substituted tetrahydroquinolines have revealed that the nature and position of substituents on the molecule significantly influence cytotoxic activity against cancer cell lines. nih.gov For example, the presence of electron-withdrawing groups was found to enhance activity. nih.gov While not a quantitative model, this type of analysis provides crucial insights that can inform the selection of descriptors for a future QSAR study on this compound derivatives.
Biological Evaluation and Mechanistic Insights of 4 Methylmorpholine 3 Carbohydrazide Derivatives in Research Models
In Vitro Antimicrobial Activity Studies
The antimicrobial potential of 4-methylmorpholine-3-carbohydrazide derivatives has been extensively investigated against a spectrum of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.
Antibacterial Screening Against Gram-Positive and Gram-Negative Strains
The antibacterial activity of novel this compound derivatives has been assessed against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae.
In one study, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and evaluated for their in vitro antimicrobial activity. tandfonline.com Several compounds demonstrated excellent antibacterial effects. For instance, compound 21 was highly effective against P. aeruginosa, while compound 23 showed strong activity against B. subtilis. tandfonline.com Compound 24 exhibited potent activity against both V. cholerae and P. aeruginosa. tandfonline.com Notably, compound 28 , a fluoro-substituted derivative, displayed excellent activity against all tested bacterial strains. tandfonline.com Other derivatives, such as compounds 26 and 27 , also showed significant activity against S. aureus, B. subtilis, and E. coli. tandfonline.com
Another study focused on newly synthesized quinoline (B57606) derivatives. nih.gov Compound 5d , a quinolone coupled hybrid, demonstrated a potent effect against most of the tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov This activity was significantly better than the lead compound. nih.gov
Furthermore, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated. nih.gov Among them, Compound 12b exhibited the most promising antibacterial activity with a MIC value of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa. nih.gov
These findings highlight the potential of morpholine-containing compounds as a source for developing new broad-spectrum antibacterial agents.
Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 21 | P. aeruginosa | Excellent | tandfonline.com |
| 23 | B. subtilis | Excellent | tandfonline.com |
| 24 | V. cholerae, P. aeruginosa | Excellent | tandfonline.com |
| 28 | All tested strains | Excellent | tandfonline.com |
| 5d | Most G+ and G- strains | MIC: 0.125–8 μg/mL | nih.gov |
| 12b | S. aureus, E. coli, P. aeruginosa | MIC: 39 µg/mL | nih.gov |
Antifungal Activity Assessment
The antifungal properties of this compound derivatives have been tested against various fungal pathogens, including Aspergillus niger, Aspergillus flavus, Candida albicans, Mucor, and Rhizopus.
A study on 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines revealed significant antifungal potential. tandfonline.com For example, compound 20 was highly effective against A. flavus and Rhizopus, while compound 22 showed excellent activity against Mucor. tandfonline.com Compound 24 was potent against both A. flavus and Mucor. tandfonline.com The bromo-substituted compound 25 demonstrated good activity against all tested fungal strains. tandfonline.com
In another study, silicon-incorporated morpholine (B109124) analogues were synthesized and evaluated. nih.govresearchgate.net Twelve of these sila-analogues exhibited potent antifungal activity against various human fungal pathogens, including C. albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and A. niger. nih.govresearchgate.net Sila-analogue 24 , a fenpropimorph (B1672530) analogue, showed superior fungicidal potential compared to existing antifungal agents. nih.govresearchgate.net
Hydrazine-based compounds have also been investigated for their antifungal properties against C. albicans. nih.govnih.gov Three compounds, Hyd.H , Hyd.OCH3 , and Hyd.Cl , significantly reduced the viability of C. albicans and demonstrated rapid fungicidal activity. nih.govnih.gov These compounds were also effective against drug-resistant clinical isolates of C. albicans. nih.govnih.gov Furthermore, they were found to decrease biofilm formation, with Hyd.OCH3 showing a 60% reduction. nih.govnih.gov
These studies underscore the promise of morpholine derivatives in the development of novel antifungal therapies.
Antifungal Activity of this compound Derivatives
| Compound/Analogue | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 20 | A. flavus, Rhizopus | Excellent | tandfonline.com |
| 22 | Mucor | Excellent | tandfonline.com |
| 24 | A. flavus, Mucor | Excellent | tandfonline.com |
| 25 | All tested strains | Good | tandfonline.com |
| Sila-analogue 24 | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Potent, superior fungicidal potential | nih.govresearchgate.net |
| Hyd.H, Hyd.OCH3, Hyd.Cl | C. albicans (including resistant strains) | Significant reduction in viability, fungicidal | nih.govnih.gov |
| Hyd.OCH3 | C. albicans | 60% reduction in biofilm formation | nih.govnih.gov |
Antitubercular Activity against M. tuberculosis H37Rv (In Vitro)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Hydrazide-hydrazone derivatives, a class that includes modifications of this compound, have shown promise in this area. thieme-connect.com
Several studies have evaluated the in vitro antitubercular activity of newly synthesized hydrazone derivatives against the M. tuberculosis H37Rv strain. nih.govnih.gov In one such study, a series of new hybrid hydrazones were synthesized, with some compounds demonstrating significant activity. nih.gov For instance, a compound derived from the condensation of isonicotinoyl hydrazide and 3-ethoxysalicylaldehyde (B1293910) showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain. nih.gov Another study reported isonicotinoyl hydrazone derivatives with potent inhibition, with one compound exhibiting an inhibition concentration of 0.59 µM, comparable to the control drug isoniazid. nih.gov
Furthermore, a series of new hydrazone derivatives were prepared and tested, with two compounds, ethyl 2-[(3,5-dimethylpyrazole-4-yl)hydrazono]-3-oxobutyrate and methyl 2-[(3,5-dimethylpyrazole-4-yl)hydrazono]4-methoxy-3-oxobutyrate, showing 29% and 28% inhibition against M. tuberculosis, respectively. nih.gov
A separate investigation into a hydrazine-hydrazone adamantine compound identified it as a potential inhibitor of MmpL3, a key protein in M. tuberculosis. mdpi.com This compound exhibited strong activity against a panel of clinical M. tuberculosis strains in vitro. mdpi.com
These findings highlight the potential of hydrazone derivatives of this compound as a scaffold for developing novel antitubercular drugs.
In Vitro Anticancer Activity Studies (Cell Line Models)
The search for novel anticancer agents has led to the exploration of various synthetic compounds, including derivatives of this compound. These compounds have been evaluated for their cytotoxic effects on different human cancer cell lines.
Cytotoxicity Evaluation Against Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been assessed against a range of human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A-549 (lung cancer).
In one study, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for their anti-proliferative activity against MCF-7 and A549 cells. sciforum.net Structure-activity relationship studies indicated that a methyl group on the benzophenone (B1666685) moiety was crucial for activity, with a bromo or methyl substitution on the benzophenone ring significantly enhancing anti-mitogenic activity. sciforum.net
Another study focused on morpholine-substituted quinazoline (B50416) derivatives, which displayed significant cytotoxic activity against A549 and MCF-7 cell lines. nih.govnih.gov Compounds AK-3 and AK-10 were particularly potent, with IC50 values in the low micromolar range. nih.govnih.gov For instance, AK-10 showed an IC50 of 8.55 µM against A549 and 3.15 µM against MCF-7 cells. nih.govnih.gov
Furthermore, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized and tested against the HT-29 human colon cancer cell line. acs.orgacs.org Compound 5h exhibited the highest cytotoxic activity with an IC50 of 3.103 µM, while showing significantly lower toxicity to normal fibroblast cells, suggesting selectivity for cancer cells. acs.orgacs.org
Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| AK-3 | A549 | 10.38 ± 0.27 | nih.govnih.gov |
| MCF-7 | 6.44 ± 0.29 | nih.govnih.gov | |
| AK-10 | A549 | 8.55 ± 0.67 | nih.govnih.gov |
| MCF-7 | 3.15 ± 0.23 | nih.govnih.gov | |
| 5h | HT-29 (Colon) | 3.103 ± 0.979 | acs.orgacs.org |
| 5j | HT-29 (Colon) | 9.657 ± 0.149 | acs.org |
| 5c | HT-29 (Colon) | 17.750 ± 1.768 | acs.org |
| 10e | A549 | 0.033 ± 0.003 | mdpi.com |
| 10h | MCF-7 | 0.087 ± 0.007 | mdpi.com |
| 10d | A549 | 0.062 ± 0.01 | mdpi.com |
| MCF-7 | 0.58 ± 0.11 | mdpi.com |
Apoptosis Induction and Cell Cycle Arrest Analysis in Cancer Cell Lines
To understand the mechanism of their anticancer activity, researchers have investigated the ability of this compound derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
A study on morpholine-substituted quinazoline derivatives, specifically compounds AK-3 and AK-10 , found that they inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis. nih.govnih.gov This suggests that the primary mode of cell death caused by these compounds is through a controlled, programmed pathway.
Similarly, novel pyrimidine-morpholine hybrids were evaluated for their effects on the cell cycle and apoptosis. nih.gov Compound 2g , the most potent cytotoxic agent in the series, was found to induce cell cycle arrest in MCF-7 breast cancer cells and promote apoptosis in the SW480 colorectal carcinoma cell line. nih.gov
Quinoline-based hydrazide derivatives have also been shown to exert their anticancer effects through cell cycle arrest. mq.edu.au One such derivative, compound 22 , was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mq.edu.au
Furthermore, a study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids revealed that the most active compound, 6h , induced significant cell cycle arrest at the G1 phase and provoked apoptosis. nih.gov This compound was also found to upregulate the tumor suppressor protein p53 and the initiator caspase 9, key players in the apoptotic pathway. nih.gov
These mechanistic studies provide valuable insights into how this compound derivatives exert their anticancer effects, paving the way for the development of more targeted and effective cancer therapies.
Enzyme Inhibition Studies (Biochemical Assays)
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Biochemical assays provide a direct measure of a compound's ability to interfere with enzyme activity. The following sections detail the inhibitory potential of compounds structurally related to this compound against several key enzymes.
α-Glucosidase Inhibition
α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research into carbohydrazide (B1668358) derivatives has revealed their potential as α-glucosidase inhibitors. For instance, a study on 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides demonstrated notable inhibitory activity against α-glucosidase. The inhibitory potential of these compounds was found to be influenced by the nature of the substituents on the benzothiazine nucleus. Specifically, compounds with smaller, less bulky substituents tended to exhibit better enzyme inhibition cmu.ac.th.
Another study investigating quinoline–1,3,4-oxadiazole conjugates, which are structurally distinct but share the principle of heterocyclic nitrogen compounds, also identified potent α-glucosidase inhibitors nih.gov. These findings suggest that the carbohydrazide scaffold, a core component of this compound, can be a valuable pharmacophore for the design of α-glucosidase inhibitors. The inhibitory activity of these related derivatives is often compared to standard drugs like acarbose.
| Compound Class | Key Structural Features | α-Glucosidase Inhibition Findings | Reference |
| 4-Hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides | Benzothiazine nucleus with carbohydrazide side chain | Good enzyme inhibition, influenced by substituent size. | cmu.ac.th |
| Quinoline–1,3,4-oxadiazole conjugates | Quinoline and oxadiazole rings | Potent α-glucosidase inhibition identified. | nih.gov |
Tyrosine Kinase Inhibition (e.g., EGFR-TK)
Tyrosine kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), are critical mediators of cell signaling pathways involved in cell growth and proliferation. Their dysregulation is a hallmark of many cancers, making them a prime target for anticancer drug development. While no direct studies on this compound as a tyrosine kinase inhibitor were identified, research on other heterocyclic structures provides context. For example, 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides have been investigated as irreversible inhibitors of the ATP binding site of EGFR nih.gov. The inhibitory potency of these compounds is highly dependent on their ability to form covalent bonds with specific residues within the enzyme's active site.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Research on benzohydrazide (B10538) derivatives, which share the carbohydrazide core with this compound, has demonstrated their potential as cholinesterase inhibitors.
A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides revealed dual inhibition of both AChE and BChE, with IC50 values in the micromolar range. The potency of these inhibitors was influenced by the length of the N-alkyl chain, with N-methyl and N-tridecyl derivatives showing significant activity. mdpi.com In some cases, the inhibitory properties of these derivatives were comparable to or even better than the established drug rivastigmine. mdpi.comresearchgate.net
| Compound Series | Target Enzyme(s) | Key Findings | Reference(s) |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE and BChE | Dual inhibition with IC50 values in the micromolar range. Potency influenced by N-alkyl chain length. | mdpi.com |
| 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide | BChE | More potent inhibitor than rivastigmine. | mdpi.com |
| 2-(4-phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide | BChE | More potent inhibitor than rivastigmine. | mdpi.com |
Other Relevant Enzyme Targets (e.g., HIV-1 Protease, Renin)
The carbohydrazide and morpholine moieties have also been explored in the context of other enzyme targets.
HIV-1 Protease: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). While direct data on this compound is unavailable, peptide-based inhibitors have been shown to prevent the dimerization of HIV-1 protease, a crucial step for its activity, with IC50 values in the sub-micromolar range nih.gov.
Renin: Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure. The discovery of 2-carbamoyl morpholine derivatives as potent and orally active direct renin inhibitors highlights the potential of the morpholine ring in this context. These compounds were designed to interact with key residues in the enzyme's active site. nih.gov Another study on nonpeptide renin inhibitors also demonstrated the importance of specific structural moieties for achieving nanomolar potency nih.gov.
Molecular Mechanisms of Biological Action (In Vitro)
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for rational drug design. In vitro studies, such as receptor binding assays, provide insights into these mechanisms at a molecular level.
Receptor Binding Studies in Research Models
While specific receptor binding studies for this compound were not found in the reviewed literature, research on related carbohydrazide derivatives offers some perspective. A study on N',2-diphenylquinoline-4-carbohydrazide derivatives identified them as potent antagonists of the neurokinin-3 receptor (NK3R). The lead compound from this series was shown to occupy central nervous system receptors following oral administration. nih.govnih.gov This indicates that the carbohydrazide core can be part of a molecular scaffold that interacts specifically with G-protein coupled receptors.
It is important to note that receptor binding is highly specific and depends on the three-dimensional structure of both the ligand and the receptor. Therefore, the findings for these quinoline-based carbohydrazides may not be directly extrapolated to this compound without specific experimental validation.
Cellular Pathway Modulation in In Vitro Systems
No information is available regarding the specific cellular pathways modulated by this compound or its derivatives in in vitro models.
Structure-Activity Relationship (SAR) Analysis based on In Vitro Data
Without in vitro biological potency data, an analysis of the structure-activity relationship is not possible.
Impact of Substituent Modifications on In Vitro Biological Potency
There are no studies documenting the synthesis of derivatives of this compound and the subsequent evaluation of their in vitro biological potency.
Identification of Key Pharmacophoric Features for Desired In Vitro Activities
The key pharmacophoric features of this compound for any specific biological activity have not been identified due to a lack of research in this area.
Coordination Chemistry of 4 Methylmorpholine 3 Carbohydrazide and Its Analogues
Synthesis of Metal Complexes Incorporating Morpholine-Carbohydrazide Ligands
The synthesis of metal complexes with carbohydrazide-based ligands is typically achieved through direct reaction between the ligand and a suitable metal salt in an appropriate solvent. A common synthetic strategy involves dissolving the carbohydrazide (B1668358) ligand, or a Schiff base derived from it, in a solvent such as ethanol (B145695) or methanol (B129727). nih.govsapub.org This solution is then added to a solution of the corresponding metal salt (e.g., chlorides, nitrates) in the same solvent. nih.govsapub.org
The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. nih.govsapub.org The metal-to-ligand ratio can be varied to obtain complexes with different stoichiometries, commonly 1:1 or 1:2. researchgate.net Following the reaction, the solution may be concentrated by evaporation. nih.gov The pH of the solution is sometimes adjusted to facilitate the precipitation of the solid complex. nih.gov The resulting precipitate is then collected by filtration, washed with a suitable solvent like cold ethanol and ether to remove any unreacted starting materials, and finally dried in a desiccator. nih.gov This general methodology has been successfully applied to synthesize a variety of transition metal complexes with ligands analogous to 4-methylmorpholine-3-carbohydrazide, including those with copper(II), nickel(II), cobalt(II), and iron(III). researchgate.netresearchgate.net
Characterization of Coordination Compounds (e.g., using IR, UV-Vis, ESR, Magnetic Susceptibility)
The structural elucidation of newly synthesized metal complexes relies on a combination of spectroscopic and analytical techniques. These methods provide critical information about the ligand's coordination mode, the geometry of the metal center, and the electronic properties of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in determining how the ligand binds to the metal ion. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. For carbohydrazide-based ligands, key IR bands include the ν(N-H), ν(C=O), and ν(C-N) stretching vibrations. A shift in the ν(C=O) band to a lower frequency and changes in the ν(N-H) bands are strong indicators that the carbonyl oxygen and a nitrogen atom from the hydrazide moiety are involved in coordination. researchgate.netmdpi.com In Schiff base analogues, the appearance of a new band corresponding to the azomethine ν(C=N) group and its subsequent shift upon complexation confirms its involvement in binding to the metal ion. mdpi.com Furthermore, the appearance of new, low-frequency bands can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination. epa.gov
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the complex and helps in proposing the coordination geometry. The UV-Vis spectra of the free ligands typically show absorption bands due to π-π* and n-π* transitions. epa.gov Upon complexation with a metal ion, these bands may shift (either bathochromically or hypsochromically), indicating the involvement of these chromophores in coordination. epa.gov For complexes with transition metals like copper(II), cobalt(II), or nickel(II), the appearance of new, weaker absorption bands in the visible region is particularly informative. These bands are attributed to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry around the metal ion, such as octahedral, tetrahedral, or square planar. researchgate.netresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic metal complexes, particularly those of copper(II). The ESR spectra provide detailed information about the electronic environment of the unpaired electron. The calculated g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can help determine the nature of the metal-ligand bond and the geometry of the complex. researchgate.net For instance, in many copper(II) complexes, an axial symmetry with g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for distorted octahedral or square planar geometries. researchgate.net
Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature is crucial for determining the number of unpaired electrons on the central metal ion and, by extension, its oxidation state and coordination geometry. researchgate.net For example, Cu(II) (d⁹) complexes are expected to have a magnetic moment corresponding to one unpaired electron (typically 1.7-2.2 B.M. for octahedral geometry). mdpi.com The magnetic moments for high-spin Co(II) (d⁷) and Ni(II) (d⁸) in an octahedral environment are typically in the range of 4.3-5.2 B.M. and 2.8-4.0 B.M., respectively. mdpi.com Deviations from these values can suggest different geometries or spin states.
Table 1: Spectroscopic and Magnetic Data for Analogous Metal-Carbohydrazide Complexes
| Complex Type | Key IR Shifts (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Magnetic Moment (B.M.) | Inferred Geometry |
|---|---|---|---|---|
| Cu(II) Complex | ν(C=O) shifts lower, ν(M-O) appears | d-d transitions | ~1.7-2.2 | Distorted Octahedral researchgate.netmdpi.com |
| Ni(II) Complex | ν(C=O) & ν(C=N) shift | d-d transitions | ~2.8-4.0 | Octahedral mdpi.com |
| Co(II) Complex | ν(C=O) & ν(C=N) shift | d-d transitions | ~4.3-5.2 | Octahedral mdpi.com |
| Fe(III) Complex | ν(C=O) shifts lower, ν(M-O) appears | Charge Transfer | ~5.9 | High-Spin Octahedral researchgate.net |
Elucidation of Ligand Binding Modes and Coordination Geometries
Carbohydrazide derivatives are versatile ligands capable of coordinating to metal ions in several ways. The specific binding mode depends on the ligand's structure, the nature of the metal ion, and the reaction conditions. Typically, these ligands act as neutral bidentate or, upon deprotonation (enolization), as anionic bidentate or tridentate donors. sapub.orgmdpi.com
In many documented cases involving analogous carbohydrazide Schiff bases, the ligand coordinates in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen. researchgate.netmdpi.com However, under certain conditions, the ligand can undergo tautomerization to its enol form. In this case, coordination occurs through the azomethine nitrogen and the deprotonated enolic oxygen. researchgate.netresearchgate.net This enolization is often facilitated by the metal ion.
When the ligand structure contains additional donor sites, such as a phenolic hydroxyl group or a heterocyclic nitrogen atom, it can act as a tridentate ligand. mdpi.com For example, some Schiff bases derived from carbohydrazides coordinate through the azomethine nitrogen, the enolic oxygen, and a phenolic oxygen, forming a stable chelate structure. mdpi.com The resulting coordination geometries are diverse, with octahedral being the most common. researchgate.netmdpi.com However, tetrahedral and square planar geometries are also observed, particularly for Co(II), Ni(II), and Cu(II) complexes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to model and predict the most stable coordination geometries and binding modes. mdpi.com
Stability and Reactivity of Metal Complexes
The stability of metal complexes with carbohydrazide ligands is an important aspect, influencing their potential applications. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of these complexes. researchgate.net TGA can reveal the decomposition pattern of the complex, indicating the loss of solvent molecules (like water) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.
Computational studies using Density Functional Theory (DFT) can also provide valuable insights into the stability of these complexes. researchgate.net By calculating parameters such as metal-ligand binding energy, researchers can quantify the strength of the interaction between the metal and the ligand. researchgate.net These theoretical calculations can help in understanding the relative stabilities of different isomers or complexes with different metal ions. researchgate.net The reactivity of these complexes is also a subject of study, particularly their ability to interact with biological macromolecules like DNA.
In Vitro Biological Activity of Metal Complexes
Metal complexes of carbohydrazide analogues have attracted considerable attention due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov It is frequently observed that the biological activity of the ligand is significantly enhanced upon chelation with a metal ion. semanticscholar.org This increased activity is often attributed to the principles of chelation theory, which suggests that complexation increases the lipophilicity of the molecule, facilitating its transport across biological membranes. semanticscholar.org
Antimicrobial Activity: Numerous studies have demonstrated that metal complexes of carbohydrazide Schiff bases exhibit potent activity against various strains of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comnih.gov The activity can be influenced by the type of metal ion and the specific substituents on the ligand. mdpi.com For instance, in some studies, copper(II) complexes have shown the highest activity against certain bacterial and fungal strains. researchgate.net
Anticancer Activity: The cytotoxic potential of these metal complexes against various cancer cell lines is an area of active research. Several complexes have shown promising in vitro activity against cell lines such as human colorectal carcinoma (HCT-116) and breast cancer (MCF-7). nih.govsemanticscholar.org The mechanism of action is often proposed to involve interaction with DNA, potentially through intercalation, which disrupts DNA replication and leads to apoptosis. semanticscholar.org The selectivity of these compounds is also a critical factor; some complexes have shown good activity against cancer cells while being relatively inactive against normal, healthy cells. nih.gov
Table 2: In Vitro Cytotoxic Activity of Analogous Metal Complexes against HCT-116 Cancer Cells
| Compound | Ligand/Complex | IC₅₀ (mM) nih.gov |
|---|---|---|
| Ligand 1 | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | 1.27 |
| Complex 4a | Copper(II) complex of Ligand 1 | 0.18 |
| Complex 4b | Nickel(II) complex of Ligand 1 | 0.20 |
| Complex 4c | Lanthanum(III) complex of Ligand 1 | 0.933 |
| Ligand 2 | N'-(4-chlorobenzoyl)-3-hydroxy-2,2-dimethylpropanohydrazide | 1.65 |
| Complex 5b | Nickel(II) complex of Ligand 2 | 0.353 |
| Complex 6c | Lanthanum(III) complex of Ligand 2 | 0.154 |
Future Research Directions and Identified Research Gaps
Exploration of Novel Synthetic Pathways and Efficient Protocols
The development of efficient, scalable, and versatile synthetic routes is fundamental to enabling extensive investigation of 4-Methylmorpholine-3-carbohydrazide. Current research gaps include a lack of optimized, high-yield synthetic protocols specifically for this compound. Future work should focus on:
One-Pot and Tandem Reactions: Exploring multi-step syntheses that can be performed in a single reaction vessel would significantly improve efficiency. For instance, tandem reactions combining the formation of the morpholine (B109124) ring with the introduction of the carbohydrazide (B1668358) moiety could streamline the process. organic-chemistry.org
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and improve the purity of hydrazide products, often under solvent-free conditions. egranth.ac.inminarjournal.com Applying microwave irradiation to the synthesis of this compound could offer a more rapid and energy-efficient alternative to conventional heating. researchgate.net
Catalytic Approaches: Investigating the use of novel catalysts, such as palladium complexes or Brønsted acids, could facilitate key bond-forming steps, leading to milder reaction conditions and improved stereoselectivity for substituted derivatives. nih.govnih.gov
Diversity-Oriented Synthesis: Developing modular synthetic strategies will be crucial for creating a library of derivatives. researchgate.net This would allow for systematic variation of substituents on both the morpholine and carbohydrazide components, enabling comprehensive structure-activity relationship (SAR) studies. nih.gov
Table 1: Potential Synthetic Strategies for Investigation
| Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced waste, time, and resource consumption. |
| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave energy to heat reactions. | Rapid reaction rates, higher yields, improved product purity. egranth.ac.in |
| Palladium-Catalyzed Carboamination | A key reaction for forming C-N and C-C bonds to construct the morpholine ring. | High stereocontrol, access to complex substituted morpholines. nih.gov |
| Redox-Neutral Annulation | Using reagents like ethylene sulfate to convert 1,2-amino alcohols to morpholines. | Employs inexpensive reagents and avoids harsh reducing agents. organic-chemistry.orgchemrxiv.org |
Application of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is essential for rational drug design and materials science applications. While standard techniques like NMR, IR, and mass spectrometry are foundational, future research should incorporate more advanced methods:
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the molecular structure in the solid state. It can reveal precise bond lengths, bond angles, and conformational preferences, which are critical for understanding intermolecular interactions like hydrogen bonding.
Computational and DFT Studies: Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometries, electronic properties, and vibrational frequencies. mdpi.com These computational tools are invaluable for understanding the molecule's reactivity and potential interaction with biological targets.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to unequivocally assign all proton and carbon signals, especially for more complex derivatives.
Integration of Machine Learning and AI in Predictive Chemistry for this compound
Property Prediction: ML models, particularly deep neural networks, can be trained on existing chemical datasets to predict various properties of novel compounds, including solubility, toxicity, and biological activity (QSAR). nih.govulster.ac.ukresearch.google This would allow for the in silico screening of a virtual library of derivatives to prioritize the most promising candidates for synthesis. nih.gov
Reaction and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially uncovering pathways that are not obvious to human chemists. chemcopilot.com These platforms can also predict reaction outcomes and optimize conditions, reducing the number of experiments needed. pharmaceutical-technology.com
Generative Chemistry: Generative AI models can design entirely new molecules based on desired property profiles. acs.org By defining specific activity and safety parameters, these models could generate novel this compound analogs with high potential as therapeutic agents.
A significant challenge is that the performance of ML models can be limited when extrapolating to completely new chemical families. rsc.org Therefore, it is crucial to build robust models trained on diverse and high-quality data to ensure reliable predictions. acs.org
Diversification of Biological Targets in In Vitro and Pre-clinical Research Models
The morpholine and carbohydrazide moieties are present in compounds with a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. e3s-conferences.orgmdpi.commonash.edu A major research gap is the narrow scope of biological evaluation for this compound. Future research must broaden this scope significantly.
Expanded Antimicrobial Screening: Given the urgent need for new antibiotics, derivatives should be tested against a wide panel of pathogenic bacteria, including multidrug-resistant strains like MRSA. nih.govplos.orgresearchgate.net The evaluation should include both Gram-positive and Gram-negative bacteria. mdpi.com
Antiviral and Anticancer Assays: Hydrazone derivatives have shown activity against various viruses and cancer cell lines. minarjournal.com Screening against targets such as viral proteases, kinases involved in cancer progression, and various human cancer cell lines is a logical next step.
Enzyme Inhibition Studies: Carbohydrazide derivatives have been investigated as inhibitors for enzymes like butyrylcholinesterase, which is relevant to Alzheimer's disease. monash.edu A broad panel of clinically relevant enzymes should be screened.
Pre-clinical Models: Promising candidates identified through in vitro screening should advance to pre-clinical evaluation. nih.gov This involves assessing the compound's effects in cellular and, eventually, animal models to understand its therapeutic potential and mechanism of action. nih.gov
Table 2: Potential Biological Targets for Future Screening
| Target Class | Specific Examples | Rationale Based on Analogues |
| Bacteria | Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa | Morpholine and carbohydrazide derivatives have shown broad-spectrum antibacterial activity. mdpi.com |
| Viruses | HIV, Influenza, SARS-CoV-2 | Hydrazone-containing compounds are known to possess antiviral properties. minarjournal.com |
| Fungi | Candida albicans | Adamantane-carbohydrazides have demonstrated antifungal potential. mdpi.com |
| Cancer Cell Lines | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 5-Oxopyrrolidine-3-carbohydrazides have shown anticancer activity. mdpi.com |
| Enzymes | Butyrylcholinesterase (BChE), Protein Kinases, mTOR | Related structures act as potent and selective enzyme inhibitors. monash.edumdpi.com |
Investigation into Green Chemistry Principles for Sustainable Synthesis and Application Development
Adhering to the principles of green chemistry is essential for modern pharmaceutical and chemical research to minimize environmental impact. nih.govacs.org Future synthetic work on this compound should prioritize sustainability.
Green Solvents: Research should focus on replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or glycerol. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net
Catalysis over Stoichiometric Reagents: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. pharmaceutical-technology.commdpi.com Biocatalysis, using enzymes to perform chemical transformations, represents a particularly green approach. mdpi.com
Energy Efficiency: Methods like microwave-assisted synthesis or continuous flow reactions can significantly reduce energy consumption compared to traditional batch processing. researchgate.netispe.org
A recent study demonstrated a high-yielding, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents, highlighting a promising direction for the green synthesis of the morpholine core of the target compound. chemrxiv.org
Potential in Materials Science and Supramolecular Chemistry (if emerging evidence permits)
While primarily explored for biological activity, the structural features of this compound suggest potential applications in materials science. The carbohydrazide moiety, with its multiple hydrogen bond donors and acceptors, is well-suited for building ordered supramolecular structures. rsc.org
Crystal Engineering: The ability to form robust hydrogen-bonding networks, such as amide homosynthons, could be exploited to design crystalline materials with specific architectures and properties. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule can act as ligands, coordinating with metal ions to form extended networks. Such materials have applications in catalysis, gas storage, and sensing.
Polymer Science: Morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers with enhanced thermal and mechanical properties. e3s-conferences.org
Future research could explore the co-crystallization of this compound with other molecules or its reaction with various metal salts to investigate the formation of novel supramolecular assemblies and coordination polymers.
Q & A
Q. What are the recommended synthetic routes for 4-Methylmorpholine-3-carbohydrazide, and how can purity be optimized?
The synthesis of carbohydrazide derivatives typically involves condensation reactions between hydrazides and carbonyl compounds. For example, acylhydrazone formation via hydrazide and aldehyde/ketone intermediates is a common approach . Optimization of purity can be achieved through recrystallization (using solvents like ethanol/water mixtures) or chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). Purity validation should include HPLC (as described in pharmacopeial methods ) and NMR spectroscopy to confirm structural integrity .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Using programs like SHELXL for refinement, researchers can resolve hydrogen-bonding networks and confirm stereochemistry. For example, analogous hydrazide derivatives often exhibit intermolecular N–H⋯O hydrogen bonds, which stabilize crystal packing . Data collection requires high-quality crystals grown via slow evaporation from polar aprotic solvents (e.g., DMF or DMSO).
Q. What safety protocols are critical when handling this compound in the lab?
While specific safety data for this compound are limited, general hydrazide handling guidelines apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in airtight containers under inert gas (N₂ or Ar) to minimize oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound?
DFT methods, such as those derived from the Colle-Salvetti correlation-energy formula , can model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, the nucleophilicity of the hydrazide group can be assessed by calculating Fukui indices. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are recommended for accuracy. Validation against experimental IR or UV-Vis spectra is essential to resolve discrepancies .
Q. What strategies are effective for analyzing contradictory bioactivity data in carbohydrazide derivatives?
Contradictions in biological activity (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions or structural modifications. Methodological steps include:
- Dose-response curve normalization to account for batch-to-batch variability .
- Comparative molecular field analysis (CoMFA) to identify substituent effects on activity .
- Replicating assays under standardized OECD guidelines, particularly for cytotoxicity (e.g., MTT assays with controlled cell lines).
Q. How can hydrogen-bonding interactions of this compound be exploited in supramolecular chemistry?
The hydrazide moiety acts as a hydrogen-bond donor/acceptor, enabling coordination with metals or host-guest systems. For instance, in crystal engineering, modifying the morpholine ring’s substituents can alter packing motifs, as seen in related acylhydrazides . Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., O⋯H, N⋯H), guiding the design of functional materials.
Q. What chromatographic methods are suitable for separating this compound from by-products?
Reverse-phase HPLC with a C18 column and phosphate buffer (pH 5.5)/methanol mobile phases is effective, as validated for structurally similar compounds . For complex mixtures, UPLC-MS with electrospray ionization (ESI+) provides high-resolution separation and mass confirmation . Gradient elution (5–95% acetonitrile in 0.1% formic acid) is recommended for polar intermediates.
Methodological Notes
- Data Validation : Cross-reference computational results (DFT, molecular docking) with SCXRD and spectroscopic data to minimize errors .
- Biological Assays : Include positive controls (e.g., ribavirin for antiviral studies) and report IC₅₀ values with 95% confidence intervals .
- Structural Reporting : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
